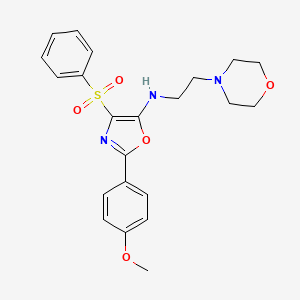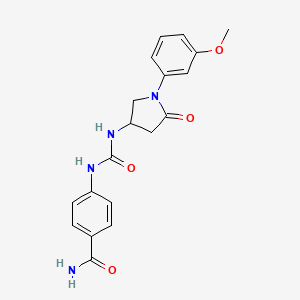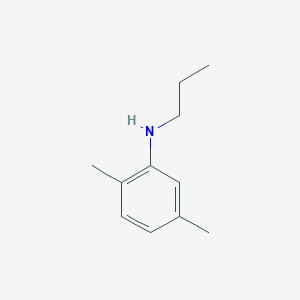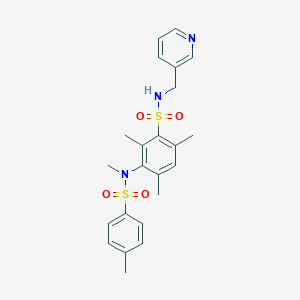
2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.科学的研究の応用
Synthesis and Chemical Properties
The synthesis of complex organic compounds like "2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine" involves multi-step chemical reactions that yield molecules with potential applications in medicinal chemistry, material science, and as intermediates for further chemical transformations. For instance, Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives, demonstrating methodologies that might be similar to those used for synthesizing compounds with structural similarities to "2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine" (Bektaş et al., 2007). These compounds were screened for antimicrobial activities, showcasing their potential utility in developing new antimicrobials.
Antimicrobial Activities
The exploration of novel organic compounds often extends to evaluating their antimicrobial properties. The aforementioned study by Bektaş et al. highlights this application, where synthesized compounds exhibited good to moderate antimicrobial activities against various test microorganisms. This research avenue is crucial for discovering new agents that can combat antibiotic-resistant bacteria and other pathogens.
Chemical Modifications and Applications
Further chemical modifications of such compounds can lead to the development of materials with unique properties. For example, modifications of polymeric materials with amine compounds have been studied for enhanced thermal stability and potential medical applications due to their antibacterial and antifungal properties (Aly, Aly, & El-Mohdy, 2015). These modifications showcase the versatility of organic compounds in materials science, especially for biomedical applications.
Herbicidal Activities
In agricultural science, the synthesis and evaluation of novel compounds for herbicidal activity are crucial for developing effective weed management solutions. Luo et al. (2008) designed and synthesized triazolinone derivatives with cyclic imide, phenylurea, and methyl 2-methoxyiminoacetate pharmacophores, identifying compounds with significant herbicidal activities. This research highlights the potential of organic synthesis in creating more efficient and selective herbicides for sustainable agriculture (Luo et al., 2008).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to handle all chemicals with appropriate safety measures. If you’re planning to synthesize or work with this compound, please do so under the guidance of a qualified professional or in a controlled laboratory environment.
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-28-18-9-7-17(8-10-18)20-24-22(31(26,27)19-5-3-2-4-6-19)21(30-20)23-11-12-25-13-15-29-16-14-25/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTHLHRHKDFPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)


![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)
![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2611598.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)
